3-甲基-1-金刚烷醇

描述

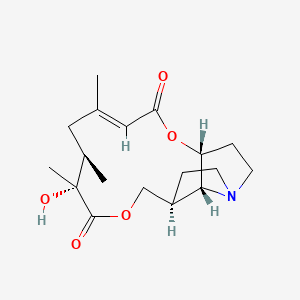

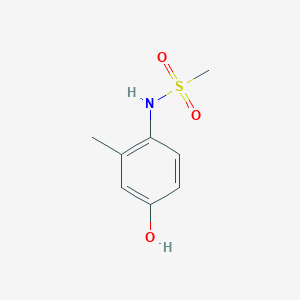

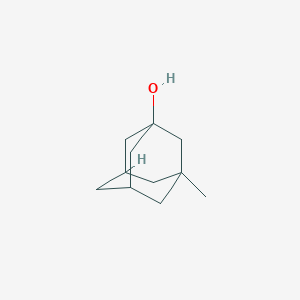

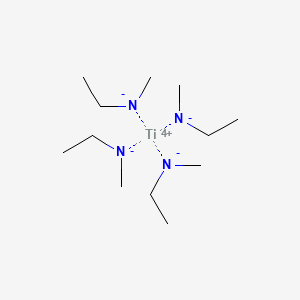

3-Methyl-1-adamantanol is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid with a molecular formula of C11H18O and a molecular weight of 166.266 .

Synthesis Analysis

The synthesis of 3-Methyl-1-adamantanol involves several stages. One method involves the reaction of 1-methyl-adamantane with trifluoroacetic acid in the presence of oxygen and sodium nitrite . Another method involves the Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor .Molecular Structure Analysis

The molecular structure of 3-Methyl-1-adamantanol can be described as the fusion of three cyclohexane rings . The molecule contains a total of 32 bonds, including 14 non-H bonds, 4 six-membered rings, 3 eight-membered rings, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

The Koch–Haaf reaction of adamantanols was successfully carried out in a microflow system at room temperature . This reaction is highly exothermic and typically requires controlled temperature and slow addition of reagents .Physical And Chemical Properties Analysis

3-Methyl-1-adamantanol has a molecular weight of 166.2600 . It is a white crystalline solid .科学研究应用

Synthesis of Unsaturated Adamantane Derivatives

Unsaturated adamantane derivatives are a promising line of research in adamantane chemistry. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

3-Methyl-1-adamantanol can be used in the development of novel methods for the preparation of unsaturated adamantane derivatives. This includes the synthesis of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Investigation of Chemical and Catalytic Transformations

Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives like 3-Methyl-1-adamantanol and to elucidate the mechanisms for their chemical and catalytic transformations .

Organic Synthesis Applications

3-Methyl-1-adamantanol has extensive research on its organic synthesis applications. For example, 1,3-dehydroadamantane copolymerizes with electron-deficient vinyl monomers, such as acrylonitrile and methyl acrylate, without an initiator or catalyst. This reaction produces polymers that contain adamantane-1,3-diyl moieties in the backbone .

Hydrogenation and Cyclization

Barocaloric Effects

3-Methyl-1-adamantanol can be used to investigate the pressure-induced caloric response at the first-order phase transitions occurring above room temperature of three plastic crystals derived from adamantane .

安全和危害

Safety data sheets suggest that 3-Methyl-1-adamantanol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

This compound is a derivative of adamantane, a rigid and virtually stress-free molecule . .

Biochemical Pathways

It was found that 3-methyl-1-butanol could induce significant reduction in the stomatal aperture ratio in Arabidopsis and tobacco . Further investigation revealed that reactive oxygen species (ROS) production, cell wall integrity, MAPK kinases cascade, and phytohormone abscisic acid are all involved in the process of 3MB-induced stomatal closure .

Result of Action

The related compound 3-methyl-1-butanol was found to enhance the reactive oxygen species (ros) production in guard cells of wild-type arabidopsis after 24 h exposure .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 3-methyl-1-butanol, an indoor air pollutant, is commonly found in damp indoor dwellings . The concentration of 3MB in a normal indoor environment ranges from 8.7×10−3 to 110×10−3 mg/m3

属性

IUPAC Name |

3-methyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBDPRVLKHVTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399015 | |

| Record name | 3-METHYL-1-ADAMANTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-adamantanol | |

CAS RN |

702-81-8 | |

| Record name | 3-METHYL-1-ADAMANTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)

![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)